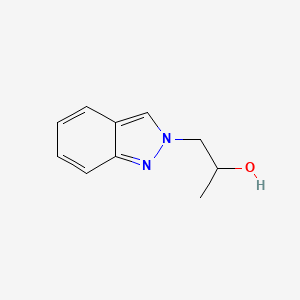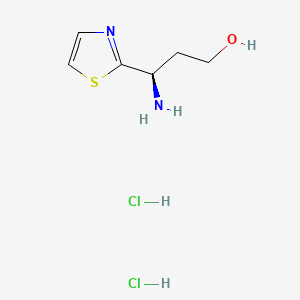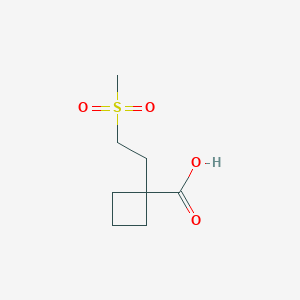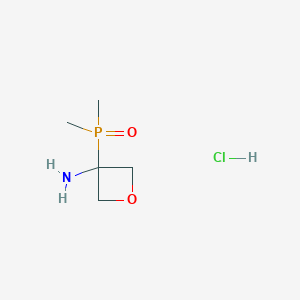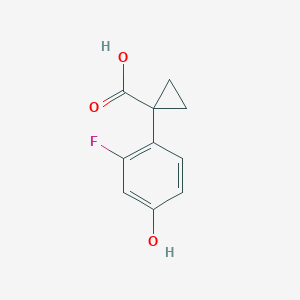
3-(3-Methoxyisoxazol-5-YL)propanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-methoxy-1,2-oxazol-5-yl)propanal is an organic compound that belongs to the oxazole family Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This compound is characterized by the presence of a methoxy group at the third position of the oxazole ring and a propanal group attached to the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methoxy-1,2-oxazol-5-yl)propanal typically involves the cyclization of appropriate precursors One common method is the reaction of 3-methoxypropanoic acid with hydroxylamine to form the corresponding oxime, followed by cyclization to yield the oxazole ring
Industrial Production Methods
Industrial production of 3-(3-methoxy-1,2-oxazol-5-yl)propanal may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(3-methoxy-1,2-oxazol-5-yl)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: 3-(3-methoxy-1,2-oxazol-5-yl)propanoic acid.
Reduction: 3-(3-methoxy-1,2-oxazol-5-yl)propanol.
Substitution: Various substituted oxazole derivatives depending on the reagents used.
Scientific Research Applications
3-(3-methoxy-1,2-oxazol-5-yl)propanal has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-methoxy-1,2-oxazol-5-yl)propanal involves its interaction with specific molecular targets. The oxazole ring can interact with various enzymes and receptors, modulating their activity. The methoxy and propanal groups can also influence the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-methoxy-1,2-oxazol-5-yl)propanoic acid
- 3-(3-methoxy-1,2-oxazol-5-yl)propanol
- 3-(3-methoxy-1,2-oxazol-5-yl)methanamine
Uniqueness
3-(3-methoxy-1,2-oxazol-5-yl)propanal is unique due to the presence of both a methoxy group and a propanal group, which confer specific chemical and biological properties
Properties
Molecular Formula |
C7H9NO3 |
|---|---|
Molecular Weight |
155.15 g/mol |
IUPAC Name |
3-(3-methoxy-1,2-oxazol-5-yl)propanal |
InChI |
InChI=1S/C7H9NO3/c1-10-7-5-6(11-8-7)3-2-4-9/h4-5H,2-3H2,1H3 |
InChI Key |
WVLXMBLLTUWISZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NOC(=C1)CCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{1-Methoxyspiro[3.3]heptan-1-yl}methanaminehydrochloride](/img/structure/B13590413.png)
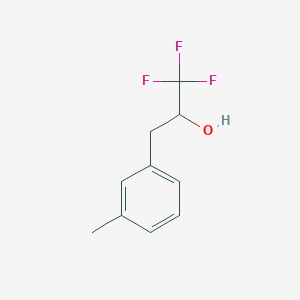
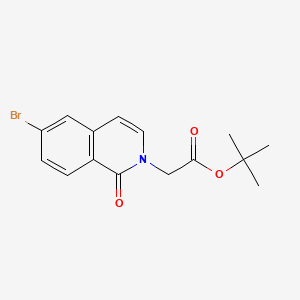

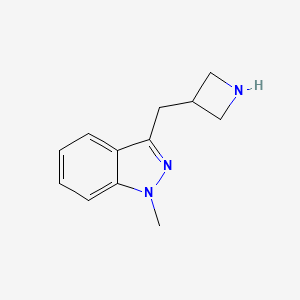
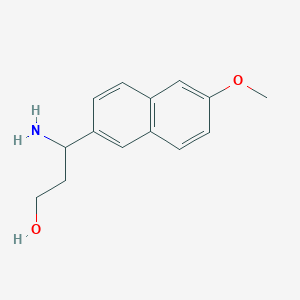
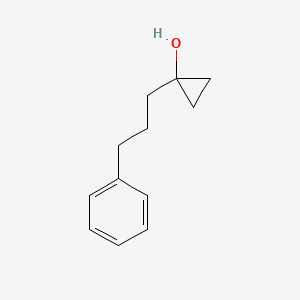
amine](/img/structure/B13590472.png)
